An In-depth Technical Guide to 1,3,4-Thiadiazole-2,5-dithiol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1,3,4-Thiadiazole-2,5-dithiol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,4-Thiadiazole-2,5-dithiol (B7761095), also known as Bismuthiol, is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. Its unique chemical structure, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms with two thiol groups, imparts significant reactivity and metal-binding properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and the burgeoning role of 1,3,4-thiadiazole-2,5-dithiol and its derivatives in drug development, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this promising area.
Chemical and Physical Properties
1,3,4-Thiadiazole-2,5-dithiol is a tan-colored powder with a characteristic odor.[1] It exhibits tautomerism, existing in both dithiol and thione forms. The compound's properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1072-71-5 | [2][3][4] |
| Molecular Formula | C₂H₂N₂S₃ | [2][4] |
| Molecular Weight | 150.25 g/mol | [2][4] |
| IUPAC Name | 1,3,4-Thiadiazole-2,5-dithiol | [3] |
| Alternate Names | 2,5-Dimercapto-1,3,4-thiadiazole (B142945), Bismuthiol | [1][2] |
| Appearance | Tan powder | [1] |
| Melting Point | 151 - 163 °C | [1] |
| Density | 1.79 mg/m³ at 25 °C | [1] |
| pKa (predicted) | 3.88 ± 0.50 | [3] |
| Solubility | Soluble in various organic solvents | [5] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| ¹³C NMR (DMSO-d₆) | Signals for the heterocyclic carbon atom appear around 158.4 ppm. For piperidinium (B107235) salt of 1,3,4-thiadiazole-2,5-disulfonic acid, the heterocyclic carbon atom appears as a singlet at 158.4 ppm.[2] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 150.[6] |
| Infrared (IR) | Characteristic absorption bands for the thiadiazole ring are observed. IR spectra of derivatives show bands at 780–730 cm⁻¹ (C–SH), 1060–1040, 1160–1120, 1270–1250 cm⁻¹ (S–C–S, N=C–S, N–N), and 1460–1390 cm⁻¹ (N=C).[7] |
Synthesis of 1,3,4-Thiadiazole-2,5-dithiol
The most common and established method for the synthesis of 1,3,4-Thiadiazole-2,5-dithiol involves the reaction of hydrazine (B178648) with carbon disulfide in an alkaline medium.[8]
Experimental Protocol: Synthesis from Hydrazine and Carbon Disulfide
This protocol outlines a general procedure for the laboratory-scale synthesis of 1,3,4-Thiadiazole-2,5-dithiol.
Materials:
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or an aqueous solution
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for neutralization
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water or ethanol to prepare an alkaline solution.
-
Addition of Reactants: To the stirred alkaline solution, add hydrazine hydrate. Subsequently, add carbon disulfide dropwise to the reaction mixture. A typical molar ratio of hydrazine hydrate to carbon disulfide is 1:2.[1]
-
Reaction: The reaction mixture is typically stirred at a temperature ranging from 20 to 100 °C for a duration of 1 to 10 hours.[1]
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture. The product is isolated by neutralization with an acid, such as hydrochloric acid or sulfuric acid, to a pH of 4-5.[1][9] This protonates the thiolate groups, causing the free 1,3,4-Thiadiazole-2,5-dithiol to precipitate out of the solution.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water to remove any inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Development
The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[10] Derivatives of 1,3,4-Thiadiazole-2,5-dithiol have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.
Quantitative Data on Anticancer Activity:
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 2,5-disubstituted 1,3,4-thiadiazoles | HePG-2 (Liver Cancer) | 3.31 - 9.31 | [11] |
| 2,5-disubstituted 1,3,4-thiadiazoles | MCF-7 (Breast Cancer) | 3.31 - 9.31 | [11] |
| Imidazothiadiazole derivative 43c | CEM (Leukemia) | 1.65 | [2] |
| Imidazothiadiazole derivative 43c | HeLa (Cervical Cancer) | 4.73 | [2] |
| Honokiol derivatives | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 10.21 | [11] |
Mechanism of Action:
A primary mechanism of the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis (programmed cell death). This is often mediated through the activation of key signaling pathways. For instance, some derivatives have been shown to activate caspases (caspase-3 and caspase-8) and modulate the activity of Bax proteins, leading to cancer cell death.[2] Furthermore, the JAK2/STAT3 signaling pathway has been identified as a target for some anticancer compounds, where inhibition of this pathway leads to reduced tumor growth.[12]
References
- 1. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 2. eprajournals.com [eprajournals.com]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. inlibrary.uz [inlibrary.uz]
- 8. Synthesis of heterocyclic compounds derived from 2,5-dimercapto-1,3,4-thiadiazole and their use as photostabilizers for PVC films. +CD | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 9. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
